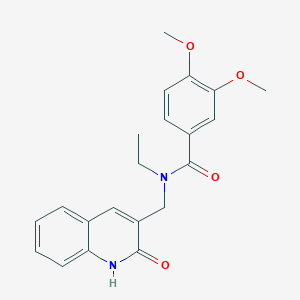
N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
科学研究应用
N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been investigated for its ability to modulate the immune system and enhance the immune response to infectious agents.
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the activity of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a crucial role in the pathogenesis of various diseases. It has also been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been reported to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of using N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its ability to selectively target specific pathways involved in the pathogenesis of various diseases. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several possible future directions for research on N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. Another area of research is the investigation of the potential synergistic effects of N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other drugs. Additionally, the development of N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved pharmacokinetic and pharmacodynamic properties is an area of ongoing research.
Conclusion
In conclusion, N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound with a range of potential therapeutic applications. Its ability to selectively target specific pathways involved in the pathogenesis of various diseases makes it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective drug delivery systems.
合成方法
The synthesis of N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-chlorobenzoyl chloride with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting product is then reacted with 1,4-dibromobutane to give N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. The synthesis of N-(2-chlorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-11-5-1-2-6-12(11)18-14(21)8-3-9-15-19-16(20-22-15)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPSFRTIUROHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)







